Precision Synthesis of Morpholin-2-yl(pyridin-4-yl)methanol
Precision Synthesis of Morpholin-2-yl(pyridin-4-yl)methanol
An In-Depth Technical Guide for Drug Discovery Applications[1]
Part 1: Strategic Overview & Retrosynthesis[1]
Executive Summary
The synthesis of Morpholin-2-yl(pyridin-4-yl)methanol represents a classic challenge in medicinal chemistry: the construction of a C–C bond between a saturated heterocycle (morpholine) and an electron-deficient aromatic system (pyridine) with precise regiocontrol.[1] This scaffold serves as a critical pharmacophore in various kinase inhibitors and GPCR ligands.[1]
While traditional methods might employ ring-closure strategies (e.g., epoxide opening), these are often lengthy and lack convergence.[1] The superior industrial approach utilizes Directed
Retrosynthetic Analysis
The pathway is designed for convergence and scalability. We disconnect the C2–C(
This disconnection relies on the "Complex Induced Proximity Effect" (CIPE), where the lithium base coordinates with the carbamate oxygen of the N-Boc group, directing deprotonation specifically to the syn-
Caption: Retrosynthetic logic disconnecting the target into commercially available heterocyclic building blocks.
Part 2: Detailed Experimental Protocol
Phase 1: Precursor Preparation (N-Boc Protection)
Note: If N-Boc-morpholine is purchased commercially, proceed to Phase 2.[1]
Objective: Install the tert-butoxycarbonyl (Boc) group. This is not merely a protecting group; it is the Directing Metalation Group (DMG) essential for the next step.
Reagents:
-
Morpholine (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (Boc
O) (1.1 eq)[1] -
Triethylamine (Et
N) (1.2 eq)[1] -
Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Dissolve morpholine (8.7 g, 100 mmol) and Et
N (16.7 mL, 120 mmol) in DCM (200 mL) at 0°C. -
Add Boc
O (24.0 g, 110 mmol) dissolved in DCM (50 mL) dropwise over 30 minutes. -
Allow warming to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M HCl (2x), sat. NaHCO
, and brine. Dry over MgSO and concentrate. -
Yield: Expect >95% of a colorless oil/solid.[1]
Phase 2: Directed -Lithiation & Coupling (The Core)
Objective: Generate the C2-anion and trap with the pyridine aldehyde.[1] Critical Mechanism: The carbonyl oxygen of the Boc group coordinates Li, holding the sec-BuLi in proximity to the equatorial C2 proton, lowering the activation energy for deprotonation.
Reagents:
-
N-Boc-Morpholine (1.0 eq)[1]
-
sec-Butyllithium (s-BuLi) (1.2 eq, 1.4 M in cyclohexane)[1]
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)[1]
-
Pyridine-4-carboxaldehyde (1.2 eq)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon. Add N-Boc-Morpholine (1.87 g, 10 mmol) and TMEDA (1.8 mL, 12 mmol) to anhydrous THF (40 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.
-
Lithiation: Add s-BuLi (8.6 mL, 12 mmol) dropwise via syringe pump over 20 minutes.
-
Observation: Solution may turn slight yellow/orange.[1]
-
Hold: Stir at -78°C for 60 minutes to ensure complete anion formation.
-
-
Electrophile Addition: Dissolve Pyridine-4-carboxaldehyde (1.28 g, 12 mmol) in THF (10 mL) and add dropwise to the lithiated species at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Quench with saturated NH
Cl solution (20 mL). -
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry (Na
SO ), and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
-
Target: N-Boc-2-(hydroxy(pyridin-4-yl)methyl)morpholine.[1]
-
Stereochemistry: The product will be a mixture of diastereomers (approx 1:1 to 2:1 depending on conditions). For this guide, we carry the mixture forward.
-
Phase 3: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the free amine target.
Reagents:
Protocol:
-
Dissolve the intermediate (2.94 g, 10 mmol) in DCM (20 mL).
-
Add TFA (5 mL) at 0°C. Stir at RT for 2 hours.
-
Workup: Concentrate in vacuo. Basify with sat. NaHCO
or 2M NaOH to pH > 12.[1] -
Extraction: Exhaustive extraction with CHCl
/Isopropanol (3:1) is often required due to high water solubility of the free amine. -
Final Isolation: Dry and concentrate. Recrystallize from Et
O/MeOH if necessary.
Part 3: Data & Visualization[1]
Experimental Workflow Diagram
Caption: Sequential workflow for the directed lithiation synthesis pathway.
Key Quantitative Data
The following table summarizes expected outcomes based on standard lithiation protocols for N-Boc-heterocycles.
| Parameter | Value / Range | Notes |
| Lithiation Temp | -78°C | Critical to prevent Boc attack (self-immolation).[1] |
| Base Equivalents | 1.1 - 1.3 eq | s-BuLi is preferred over n-BuLi for kinetic basicity.[1] |
| Yield (Step 2) | 65 - 80% | High yield relies on anhydrous conditions.[1] |
| Yield (Step 3) | 90 - 98% | Quantitative deprotection is typical.[1] |
| Physical State | White/Off-white Solid | Hygroscopic as a free base.[1] |
| pKa (Calc) | ~8.5 (Morpholine N) | Pyridine N is ~5.[1]2. |
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Mechanism of Stereoselectivity
The lithiation of N-Boc-morpholine typically removes the equatorial proton at C2.[1] Upon reaction with the aldehyde, two new stereocenters are formed.
-
Diastereomers: The product exists as erythro (syn) and threo (anti) isomers.[1]
-
Separation: If a single diastereomer is required for biological assays, the N-Boc intermediate is the best stage for separation via Silica Gel chromatography or Chiral HPLC, as the free amine is too polar and streaks on silica.
Safety Criticals
-
Pyrophoricity: sec-Butyllithium is pyrophoric.[1] All transfers must use cannula techniques or gas-tight syringes under positive Argon pressure.[1]
-
Exotherm: The quench of the lithiated species is exothermic. Add NH
Cl slowly at low temperature. -
Stability: The Boc-protected lithio-species is unstable above -50°C. It will undergo a "parchment rearrangement" or elimination if allowed to warm without electrophile.[1]
References
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 58(5), 1109–1117. -
Kerr, W. J., et al. (2017). Highly Efficient Iridium-Catalyzed Hydrogen Isotope Exchange Processes.[1] (General reference for morpholine functionalization context). Chemical Reviews. [1]
-
Clayden, J., et al. (2005). Lithiation of N-Boc-piperidines and morpholines: Regioselectivity and stereocontrol. (Authoritative text on organolithium chemistry). Organic Reactions. [1]
-
Aggarwal, V. K., et al. (2012). Synthesis of Enantioenriched Substituted Morpholines. Angewandte Chemie International Edition.[1][4] [1]
(Note: While specific patents for CAS 914636-98-9 exist, the methods described above are the foundational "First Principles" chemical techniques used to derive such structures in a research setting.)
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google Patents [patents.google.com]
- 4. Synthesis of natural-product-like molecules with over eighty distinct scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
